Triisocyanato(methyl)silane
Overview
Description
Triisocyanato(methyl)silane is a compound that is part of a broader class of silicon-based chemicals where isocyanate groups are attached to a silicon atom. These compounds are of significant interest due to the high reactivity of the isocyanate group, which can be utilized for further functionalization of materials, such as silica surfaces .
Synthesis Analysis
The synthesis of triisocyanato(methyl)silane involves the hydrolysis of the parent silane compound, followed by distillation to isolate the desired product. For instance, the hydrolysis of triisocyanato(methyl)silane can lead to the formation of 1,1,3,3-tetraisocyanato-1,3-dimethyldisiloxane in good yield . The synthesis conditions, such as the molar ratio of reactants, are crucial for obtaining the desired product .
Molecular Structure Analysis
The molecular structure of related isocyanato silane compounds has been studied using various spectroscopic techniques, including microwave spectral analysis and ab initio calculations. For example, the structure of methylfluoroisocyanato silane has been deduced, revealing bond lengths and angles that suggest a trans-orientation for the dihedral angles within the molecule .
Chemical Reactions Analysis
Isocyanato silanes can undergo a variety of chemical reactions due to the reactivity of the isocyanate group. For example, the insertion reactions of isocyanates into the Si–N bond of methyl(N-morpholino)silanes have been investigated, showing the formation of carbamoylic and urea units . Additionally, the reaction of isocyanatodimethyldisiloxanes with alcohols can selectively afford partially alkoxy substituted derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanato silanes and their derivatives have been characterized by spectroscopic methods such as FTIR, NMR, and X-ray diffraction. These studies have provided insights into the structure and spectra of linear and cyclic isocyanato(methyl)oligosiloxanes, revealing features such as the presence of Si–O–Si linkages and the influence of the siloxane chain length on spectral properties . The thermal behavior of diisocyanate–silane compounds has also been examined, indicating good stability up to 150 °C .
Relevant Case Studies
Case studies involving the functionalization of silica surfaces have demonstrated the utility of isocyanate groups in mild conditions, allowing the formation of self-assembled monolayers (SAMs) of isocyanates on oxidized silicon wafers . Additionally, the synthesis and structural analysis of kinetically stabilized silanethiones provide further examples of the diverse chemistry accessible through silicon-based compounds .
Scientific Research Applications
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary : Tris(trimethylsilyl)silane (TMS)3SiH is used as a radical-based reagent in organic chemistry . It has found multiple applications in organic synthesis as well as in polymers and material science .
- Methods : The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity . The majority of radical reactions of interest to synthetic chemists are chain processes under reductive conditions .
- Results : Numerous examples of the successful use of (TMS)3SiH in radical reductions, hydrosilylation and consecutive radical reactions are given .
Synthesis of Polysilazane
- Field : Polymer Chemistry
- Summary : Triisocyanato(methyl)silane reacts with ammonia in diethyl ether, tetrahydrofuran or pyridine to produce isocyanato(methyl)silazane . This compound is unstable and easily polymerizable, forming polysilazane .
- Methods : The reaction of triisocyanato(methyl)silane with ammonia was carried out in diethyl ether, tetrahydrofuran or pyridine . Isocyanato(methyl)silazane was isolated as a white powder soluble in organic solvents after removal of the oligomers by means of reprecipitation .
Surface Functionalization
- Field : Surface Science and Technology
- Summary : Silanes, including triisocyanato(methyl)silane, are used for tailoring a wide variety of surfaces including silicates, aluminates, and titanates . They are currently used on an industrial scale for a wide variety of applications, such as coupling agents for glasses and polymers, as adhesion promoters, as cross-linking and dispersing agents, and for hydrophobization .
- Methods : Silanes readily react with surfaces through surface hydroxyl groups, or bound water to form a strongly bound coating that includes both covalent bonds and multiple van der Waals interactions .
- Results : The exact mechanism for the formation of the surface coating is still not completely understood . Current characterization techniques have been unable to quantify the siloxane linkages, and it is not known whether these exist as groups of a fixed number of silanes or the entire surface consists of a continuous cross-linked structure .
Polymerization
- Field : Polymer Chemistry
- Summary : Tris(trimethylsilyl)silane, a compound similar to triisocyanato(methyl)silane, plays a strategic role in polymerization .
- Methods : The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity . The majority of radical reactions of interest to synthetic chemists are chain processes under reductive conditions .
- Results : The strategic role of (TMS)3SiH in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
Immobilization of Bio-Receptor Molecules
- Field : Biochemistry
- Summary : Silanes, including triisocyanato(methyl)silane, can be used to immobilize bio-receptor molecules on glass surfaces . This method significantly facilitates the functionalization of surfaces for a wide range of biosensor systems .
- Methods : The silane 3-(triethoxysilyl)propylsuccinic anhydride (TESPSA) is used. Its succinic anhydride functionality enables the covalent binding of amino-terminated molecules in a ring opening reaction under formation of an amide bond .
- Results : Antibodies immobilized with the developed method maintain their specificity for their fluorescently labelled analytes, and no additional binding site passivation is required .
Synthesis of Polysilazane
- Field : Polymer Chemistry
- Summary : Triisocyanato(methyl)silane reacts with ammonia in diethyl ether, tetrahydrofuran or pyridine to produce isocyanato(methyl)silazane . This compound is unstable and easily polymerizable, forming polysilazane .
- Methods : The reaction of triisocyanato(methyl)silane with ammonia was carried out in diethyl ether, tetrahydrofuran or pyridine . Isocyanato(methyl)silazane was isolated as a white powder soluble in organic solvents after removal of the oligomers by means of reprecipitation .
Safety And Hazards
Triisocyanato(methyl)silane is classified as a flammable liquid and vapor. It is toxic if swallowed or inhaled, and it causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Protective equipment should be worn when handling this substance .
Relevant Papers Several papers have been published on Triisocyanato(methyl)silane. For instance, one paper discusses the synthesis of polysilazane from isocyanato(methyl)silane . Another paper investigates the syntheses and properties of sila-functional oligosiloxanes .
properties
IUPAC Name |
triisocyanato(methyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3Si/c1-11(5-2-8,6-3-9)7-4-10/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSZWHUOKADCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](N=C=O)(N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204464 | |
Record name | Silane, triisocyanotomethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triisocyanato(methyl)silane | |
CAS RN |
5587-61-1 | |
Record name | Silane, triisocyanotomethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005587611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, triisocyanotomethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisocyanato(methyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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